4,6-Diformylpyridine-2-sulfonyl chloride
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Overview
Description
4,6-Diformylpyridine-2-sulfonyl chloride is an organic compound with the molecular formula C7H4ClNO4S and a molecular weight of 233.62 g/mol . It is a derivative of pyridine, featuring formyl groups at the 4 and 6 positions and a sulfonyl chloride group at the 2 position. This compound is typically used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diformylpyridine-2-sulfonyl chloride can be achieved through several methods. One common approach involves the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions for this synthesis are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at high temperatures (180-230°C) with mercury salt catalysis . This method is suitable for large-scale production and ensures the efficient conversion of starting materials to the desired sulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
4,6-Diformylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonamides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonyl chloride group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosulfonic acid for sulfonation, sodium hypobromite for oxidation, and ammonia for the formation of sulfonamides . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted pyridine derivatives .
Scientific Research Applications
4,6-Diformylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Diformylpyridine-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamides and other derivatives . The formyl groups at the 4 and 6 positions also contribute to the compound’s reactivity, allowing it to participate in condensation reactions and other transformations.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,6-Diformylpyridine-2-sulfonyl chloride include:
2,6-Diformylpyridine: A related compound with formyl groups at the 2 and 6 positions but lacking the sulfonyl chloride group.
2-Chloro-4,6-dimethylpyridine-3-sulfonyl chloride: A derivative with methyl groups at the 4 and 6 positions and a sulfonyl chloride
Properties
Molecular Formula |
C7H4ClNO4S |
---|---|
Molecular Weight |
233.63 g/mol |
IUPAC Name |
4,6-diformylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClNO4S/c8-14(12,13)7-2-5(3-10)1-6(4-11)9-7/h1-4H |
InChI Key |
AADJLKCHLDWQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)C=O |
Origin of Product |
United States |
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